molecular formula C12H9FN2O2 B8815999 Methyl 5-fluoro-2-(pyrimidin-2-yl)benzoate

Methyl 5-fluoro-2-(pyrimidin-2-yl)benzoate

Cat. No.: B8815999
M. Wt: 232.21 g/mol
InChI Key: FCIVFGJJCBYNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-fluoro-2-(pyrimidin-2-yl)benzoate is a useful research compound. Its molecular formula is C12H9FN2O2 and its molecular weight is 232.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

methyl 5-fluoro-2-pyrimidin-2-ylbenzoate

InChI

InChI=1S/C12H9FN2O2/c1-17-12(16)10-7-8(13)3-4-9(10)11-14-5-2-6-15-11/h2-7H,1H3

InChI Key

FCIVFGJJCBYNFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)C2=NC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250 mL round-bottomed flask, was added 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester (5.9 g, 21.06 mmol) in 2-methyl-THF (50 mL). To the resulting solution was added 2-chloropyrimidine (2.9 g, 25.28 mmol), sodium carbonate (6.7 g, 63.19 mmol), and water (17 mL). The mixture was degassed for 30 minutes. PdCl2(dppf)-dcm adduct (CAS#72287-26-4) (0.688 g, 0.843 mmol) was added and the reaction mixture was degassed once more for 30 minutes. The reaction mixture was warmed to 74° C. and stirred overnight. To the resulting solution was added diethyl ether (100 mL) and water (100 mL). The layers were thoroughly mixed then separated. The aqueous layer was extracted with additional diethyl ether (100 mL). The combined organics were dried over magnesium sulfate, filtered, and concentrated under reduced pressure to a brown crude material (5.85 g, 49% desired, 2.87 actual product). The crude product was further purified through recrystallization in 10% EtOAc/hexanes. The mixture was warmed to 70° C. and cooled slowly to room temperature. After filtration, the desired product was obtained as a brown solid (1.72 g actual product, 35% yield overall after recrystallization.) 1H NMR (400 MHz, CDCl3): 8.78 (d, J=4.9 Hz, 2H), 8.09 (dd, J=8.7, 5.5 Hz, 1H), 7.39 (dd, J=8.6, 2.7 Hz, 1H), 7.30-7.20 (m, 2H), 3.77 (s, 3H).
[Compound]
Name
2-methyl-THF
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
[Compound]
Name
PdCl2(dppf)-dcm
Quantity
0.688 g
Type
reactant
Reaction Step Three

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